Diquine

Description

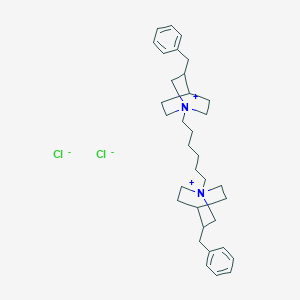

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-benzyl-1-[6-(3-benzyl-1-azoniabicyclo[2.2.2]octan-1-yl)hexyl]-1-azoniabicyclo[2.2.2]octane;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50N2.2ClH/c1(9-19-35-21-15-31(16-22-35)33(27-35)25-29-11-5-3-6-12-29)2-10-20-36-23-17-32(18-24-36)34(28-36)26-30-13-7-4-8-14-30;;/h3-8,11-14,31-34H,1-2,9-10,15-28H2;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUMHLGSMDVJHS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2(CCC1C(C2)CC3=CC=CC=C3)CCCCCC[N+]45CCC(CC4)C(C5)CC6=CC=CC=C6.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50957015 | |

| Record name | 1,1'-(Hexane-1,6-diyl)bis(3-benzyl-1-azabicyclo[2.2.2]octan-1-ium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3563-63-1 | |

| Record name | Quinuclidinium, 1,1'-hexamethylenebis(3-benzyl-, dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(Hexane-1,6-diyl)bis(3-benzyl-1-azabicyclo[2.2.2]octan-1-ium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Quinine

Disclaimer: Initial searches for the compound "Diquine" did not yield substantive results in peer-reviewed scientific literature, suggesting it may be a typographical error or a lesser-known compound. However, a substance with a similar name, Quinine (B1679958), is a well-documented antimalarial drug with a rich history of scientific investigation. This guide will, therefore, focus on the mechanism of action of Quinine, a quinoline-containing alkaloid, to provide a comprehensive and technically detailed overview for researchers, scientists, and drug development professionals. One available reference describes "this compound" as a synthetic bis-quaternary quinuclidine (B89598) derivative that acts as a curare-form competitive anti-depolarizing muscle relaxant.[1]

Introduction to Quinine

Quinine, originally isolated from the bark of the cinchona tree, was the first chemical compound successfully used to treat an infectious disease, malaria.[2] It is an essential medicine used for treating malaria, especially cases caused by Plasmodium falciparum that are resistant to other drugs like chloroquine (B1663885).[3] While its use has been somewhat superseded by newer synthetic antimalarials, it remains a critical tool in the global fight against malaria. Quinine's mechanism of action, though extensively studied, is complex and multifaceted, with a primary mode of action and several secondary effects contributing to its antimalarial efficacy.

Core Mechanism of Action: Inhibition of Hemozoin Biocrystallization

The most widely accepted mechanism of action for Quinine is its interference with the detoxification of heme in the malaria parasite.[3][4] During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin in its acidic food vacuole to obtain essential amino acids.[5] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[5][6] To protect itself, the parasite polymerizes the toxic heme into an insoluble, inert crystal called hemozoin, also known as malaria pigment.[5][6][7]

Quinine, a weak base, is thought to accumulate in the acidic food vacuole of the parasite.[8][9] There, it interferes with hemozoin formation.[5][10] The precise molecular interaction involves Quinine binding to heme molecules, forming a complex that prevents their incorporation into the growing hemozoin crystal.[5][11] This inhibition of the heme detoxification pathway leads to the accumulation of toxic free heme within the parasite.[3][10] The buildup of free heme is believed to cause oxidative damage to parasite membranes and proteins, ultimately leading to parasite death.[5]

The process of heme crystal growth occurs at specific sites, and different quinoline (B57606) drugs can inhibit this process through various mechanisms.[11] Quinine, similar to chloroquine, is thought to inhibit heme crystal formation by binding to the flat surfaces of the growing crystal, a mechanism described as "step-pinning".[11]

Other Potential Mechanisms of Action

While hemozoin inhibition is the primary mechanism, other actions of Quinine may contribute to its antimalarial effect:

-

Nucleic Acid and Protein Synthesis: In vitro studies have suggested that Quinine can inhibit the synthesis of nucleic acids and proteins in P. falciparum.[3][12]

-

Glycolysis Inhibition: Quinine has also been shown to inhibit glycolysis in the parasite.[3][12]

-

DNA Interaction: Like other quinolines, Quinine may interfere with the parasite's DNA replication and transcription, further hindering its ability to reproduce.[5]

-

Ion Channel Inhibition: Quinine is known to affect ion channels. It can inhibit fast inward sodium currents and outward potassium currents in cardiac cells, which is the basis for its (off-label) use as an antiarrhythmic agent.[13] This property is similar to that of its stereoisomer, quinidine.[13]

-

Transporter Proteins: The resistance to Quinine is thought to be multifactorial and may involve transporter proteins such as the P. falciparum chloroquine resistance transporter (PfCRT) and a Na+/H+ exchanger (pfnhe–1).[14][15]

Quantitative Data: In Vitro Susceptibility

The in vitro efficacy of Quinine against P. falciparum is typically measured by its 50% inhibitory concentration (IC50). These values can vary significantly between different parasite isolates, reflecting varying levels of susceptibility.

| Parameter | Value Range (ng/mL) | Value Range (nM) | Geographic Origin / Strain | Reference |

| IC50 | 50 - 700 | 154 - 2157 | Thailand | [16] |

| Geometric Mean IC50 | 354 | 1091 | Thailand (North-western border) | [17] |

| Geometric Mean IC50 | 614.8 | 1895 | K1 cloned isolate | [17] |

| IC50 Threshold for Resistance | > 500 | > 1541 | General | [18] |

Note: Conversion from ng/mL to nM is based on a molar mass of 324.42 g/mol for Quinine.

Experimental Protocols: In Vitro Hemozoin Inhibition Assay

A common method to assess the activity of compounds like Quinine on its primary target is the in vitro hemozoin inhibition assay (also known as the β-hematin formation assay). This assay measures the ability of a drug to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

Principle: Hemin (B1673052) (the chloride salt of heme) is soluble in basic solutions but can be induced to precipitate as β-hematin under acidic conditions.[6][19] The assay quantifies the amount of hemin that is converted to β-hematin in the presence and absence of an inhibitor. The amount of remaining soluble heme can be measured spectrophotometrically after centrifugation.

Detailed Methodology:

-

Preparation of Reagents:

-

Hemin Stock Solution: Dissolve hemin chloride in a solution of 0.1 M NaOH. To ensure complete dissolution and remove any insoluble particles, the solution can be filtered.[19][20]

-

Test Compound Solutions: Prepare stock solutions of Quinine sulfate (B86663) by dissolving it in an appropriate solvent, such as 20 mM sulfuric acid.[19] Create a series of dilutions to test a range of concentrations.

-

Acetate (B1210297) Buffer: Prepare a 1 M acetate buffer and adjust the pH to approximately 4.8.[19]

-

-

Assay Procedure (96-well plate format):

-

Add the test compound dilutions to the wells of a 96-well microplate.[20] Include a positive control (e.g., chloroquine) and a negative control (solvent only).

-

Add the hemin stock solution to each well. The final concentration of heme is typically around 50 µM.[19]

-

Initiate the polymerization reaction by adding the acetate buffer to each well, lowering the pH.[19][20]

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient duration (e.g., 18-24 hours) to allow for β-hematin formation.[20]

-

-

Quantification:

-

After incubation, centrifuge the plate to pellet the insoluble β-hematin.

-

Carefully transfer the supernatant, which contains unreacted (soluble) heme, to a new plate.

-

Measure the absorbance of the supernatant at a wavelength of approximately 405-415 nm using a microplate reader.[19]

-

The amount of inhibition is calculated by comparing the absorbance in the wells with the test compound to the absorbance in the negative control wells.

-

Conclusion

The primary mechanism of action of Quinine against Plasmodium falciparum is the inhibition of hemozoin biocrystallization, a critical heme detoxification pathway for the parasite. This leads to the accumulation of toxic free heme and subsequent parasite death. While this remains the cornerstone of its antimalarial activity, other effects on parasite nucleic acid synthesis, protein synthesis, and glycolysis likely contribute to its overall efficacy. Understanding these detailed mechanisms is crucial for the development of new antimalarial agents and for managing the emergence of drug resistance.

References

- 1. latoxan.com [latoxan.com]

- 2. Quinine | Uses, Actions, & Side Effects | Britannica [britannica.com]

- 3. Quinine - Wikipedia [en.wikipedia.org]

- 4. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Haematin (haem) polymerization and its inhibition by quinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Malarial Hemozoin: From target to tool - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinolines block every step of malaria heme crystal growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 13. prisminltd.com [prisminltd.com]

- 14. Quinine Treatment Selects the pfnhe–1 ms4760–1 Polymorphism in Malian Patients with Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plasmodium falciparum quinine resistance is multifactorial and includes a role for the drug/metabolite transporters PfCRT and DMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinine Pharmacokinetic-Pharmacodynamic Relationships in Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journal.uii.ac.id [journal.uii.ac.id]

An In-depth Technical Guide to the Chemical Structure and Properties of Diquine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diquine, also known by its synonym Qualidil, is a bis-quaternary ammonium (B1175870) compound with the chemical name 1,6-Hexamethylene-bis-(3-benzylquinuclidinium) chloride. It functions as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), exhibiting activity at both the neuromuscular junction and autonomic ganglia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, along with a visualization of its mechanism of action through signaling pathway diagrams.

Chemical Structure and Identification

This compound is a symmetrical molecule consisting of two benzylquinuclidinium moieties linked by a hexamethylene chain. The positive charges on the quaternary nitrogen atoms are balanced by two chloride counter-ions. The compound is often available as a tetrahydrate.

Chemical Name: 1,6-Hexamethylene-bis-(3-benzylquinuclidinium) chloride[1] Synonyms: Qualidil, this compound[1] CAS Number: 3563-63-1 Molecular Formula: C₃₄H₅₀Cl₂N₂ Molecular Weight: 557.68 g/mol (anhydrous)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 557.68 g/mol (anhydrous), 629.74 g/mol (tetrahydrate) | N/A |

| Melting Point | 82-84 °C | N/A |

| Solubility | Soluble in water and ethanol | N/A |

| Appearance | Colorless crystalline powder | N/A |

Pharmacological Properties

This compound is a non-depolarizing neuromuscular blocking agent and a ganglionic blocker. Its pharmacological effects stem from its competitive antagonism of nicotinic acetylcholine receptors.

Mechanism of Action

This compound competes with the endogenous neurotransmitter acetylcholine (ACh) for the binding sites on nAChRs. By blocking these receptors, this compound prevents the influx of sodium ions that is necessary for the depolarization of the postsynaptic membrane. This inhibition of depolarization leads to muscle relaxation at the neuromuscular junction and blockade of neurotransmission in autonomic ganglia.

Quantitative Pharmacological Data

The potency of this compound as a neuromuscular blocking agent has been characterized by its effective dose (ED) values, which represent the dose required to produce a certain level of muscle twitch depression. A summary of available quantitative data is provided in Table 2.

Table 2: Quantitative Pharmacological Data for this compound

| Parameter | Species | Value | Conditions | Reference |

| ED₅₀ | Human | N/A | N/A | N/A |

| ED₉₅ | Human | N/A | N/A | N/A |

| IC₅₀ (Neuromuscular Blockade) | Rabbit | 0.062 mg/kg | Intravenous administration | N/A |

Pharmacokinetics

As a quaternary ammonium compound, this compound is highly ionized and possesses low lipid solubility. This characteristic significantly influences its pharmacokinetic profile.

-

Absorption: Due to its charge, oral absorption of this compound is expected to be minimal. It is typically administered intravenously.

-

Distribution: The volume of distribution of quaternary ammonium neuromuscular blocking agents is generally small, largely confined to the extracellular fluid.

-

Metabolism: Bisquaternary ammonium compounds like this compound are not extensively metabolized.

-

Excretion: The primary route of elimination for quaternary ammonium compounds is renal excretion, with a smaller contribution from biliary excretion.

Signaling Pathways

The primary signaling pathway affected by this compound is the cholinergic signaling at nicotinic receptors. By blocking the receptor, this compound inhibits the downstream signaling cascade that leads to muscle contraction or neuronal transmission.

Caption: this compound competitively antagonizes acetylcholine at the nicotinic receptor.

Experimental Protocols

Synthesis of this compound

The synthesis of bis-quaternary ammonium compounds like this compound typically involves a two-step process: the formation of a diamine linker and subsequent quaternization of a heterocyclic amine. A plausible synthetic route is outlined below.

Caption: General synthetic scheme for this compound.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-benzylquinuclidine (2 equivalents) in a suitable solvent such as acetonitrile.

-

Addition of Alkylating Agent: Add 1,6-dibromohexane (1 equivalent) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation: After completion, cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with a cold solvent (e.g., acetone (B3395972) or ether) to remove unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Nicotinic Acetylcholine Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for nAChRs.

Caption: Workflow for a competitive nAChR binding assay.

Protocol:

-

Receptor Preparation: Prepare a membrane fraction from a tissue or cell line known to express a high density of nicotinic acetylcholine receptors (e.g., Torpedo electric organ, or a recombinant cell line).

-

Incubation: In a series of microcentrifuge tubes, incubate the receptor preparation with varying concentrations of this compound.

-

Radioligand Addition: Add a fixed concentration of a radiolabeled nAChR antagonist (e.g., [³H]-epibatidine or ¹²⁵I-α-bungarotoxin) to each tube.

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter or gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Ex Vivo Neuromuscular Junction Assay (Phrenic Nerve-Hemidiaphragm Preparation)

This protocol describes a classic method to assess the neuromuscular blocking activity of this compound.

Protocol:

-

Preparation: Isolate the phrenic nerve-hemidiaphragm preparation from a small rodent (e.g., rat or mouse) and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Stimulation: Stimulate the phrenic nerve with supramaximal electrical pulses at a low frequency (e.g., 0.1-0.2 Hz) to elicit muscle contractions.

-

Recording: Record the isometric muscle contractions using a force-displacement transducer connected to a data acquisition system.

-

Drug Application: After obtaining a stable baseline of muscle contractions, add this compound to the organ bath in a cumulative manner, allowing the effect of each concentration to reach a steady state before adding the next.

-

Data Analysis: Measure the reduction in the amplitude of the muscle twitch in response to each concentration of this compound. Construct a concentration-response curve by plotting the percentage of twitch inhibition against the logarithm of the this compound concentration. From this curve, determine the IC₅₀ value.

Conclusion

This compound is a potent bis-quaternary ammonium neuromuscular blocking and ganglionic blocking agent. Its mechanism of action involves the competitive antagonism of nicotinic acetylcholine receptors. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and pharmacological profile. The presented experimental protocols offer a framework for the synthesis and biological evaluation of this compound and related compounds, which can be valuable for researchers in the fields of pharmacology, medicinal chemistry, and drug development. Further research is warranted to fully elucidate its quantitative pharmacological parameters and detailed pharmacokinetic profile.

References

An In-Depth Technical Guide to the Synthesis of 1,6-Hexamethylene-bis-(3-benzylquinuclidinium) chloride tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive, proposed methodology for the synthesis of 1,6-hexamethylene-bis-(3-benzylquinuclidinium) chloride tetrahydrate. Due to the absence of a directly published synthesis protocol for this specific compound, this guide outlines a plausible and scientifically grounded multi-step synthetic route. The proposed pathway commences with the synthesis of the key intermediate, 3-benzylquinuclidine, from 3-quinuclidinone, followed by a bis-quaternization reaction with 1,6-dichlorohexane (B1210651). This document furnishes detailed, step-by-step experimental protocols for each stage of the synthesis, drawing upon established and analogous reactions in organic chemistry literature. All quantitative data is presented in structured tables for clarity, and the logical flow of the synthesis and experimental procedures are illustrated with diagrams generated using Graphviz. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

Quaternary ammonium (B1175870) compounds (QACs) represent a significant class of molecules with a broad spectrum of applications, including as antimicrobial agents and pharmacologically active compounds. Bis-quaternary ammonium salts, in particular, have garnered interest due to their potential for enhanced biological activity, which is often attributed to the presence of two cationic centers separated by a linker chain. The target molecule, 1,6-hexamethylene-bis-(3-benzylquinuclidinium) chloride tetrahydrate, is a novel bis-QAC featuring a rigid quinuclidine (B89598) core and a benzyl (B1604629) substituent, connected by a flexible hexamethylene linker. This unique structural combination suggests potential for interesting biological properties. This document details a proposed synthetic route to facilitate the exploration of this compound's potential.

Proposed Synthetic Pathway

The synthesis of the target compound is proposed to proceed in two main stages:

-

Stage 1: Synthesis of 3-Benzylquinuclidine (Intermediate) This stage involves a three-step sequence starting from the commercially available 3-quinuclidinone.

-

Grignard Reaction: A Grignard reaction between 3-quinuclidinone and benzylmagnesium chloride to yield 3-benzyl-3-hydroxyquinuclidine.

-

Dehydration: Acid-catalyzed dehydration of the tertiary alcohol to form the more stable endocyclic alkene, 3-benzylidenequinuclidine.

-

Catalytic Hydrogenation: Reduction of the double bond of 3-benzylidenequinuclidine using a suitable catalyst to afford the desired intermediate, 3-benzylquinuclidine.

-

-

Stage 2: Bis-quaternization This final stage involves the reaction of 3-benzylquinuclidine with 1,6-dichlorohexane in a Menshutkin-type reaction to form the target bis-quaternary ammonium salt.

The overall synthetic scheme is depicted below:

Experimental Protocols

The following protocols are proposed based on analogous reactions found in the chemical literature. Researchers should exercise standard laboratory safety precautions.

Stage 1: Synthesis of 3-Benzylquinuclidine

This procedure is adapted from analogous Grignard reactions with cyclic ketones.

| Reagent/Parameter | Quantity/Value | Notes |

| 3-Quinuclidinone | 10.0 g (79.9 mmol) | Starting material |

| Magnesium turnings | 2.33 g (95.9 mmol) | 1.2 equivalents |

| Benzyl chloride | 10.9 mL (95.9 mmol) | 1.2 equivalents |

| Anhydrous THF | 200 mL | Solvent |

| Saturated NH4Cl (aq) | 100 mL | For quenching |

| Diethyl ether | 150 mL | For extraction |

| Anhydrous MgSO4 | - | For drying |

| Reaction Conditions | ||

| Temperature | 0 °C to reflux | |

| Reaction Time | 4 hours | |

| Expected Yield | 70-80% | Based on analogous reactions |

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, prepare a solution of benzyl chloride in 50 mL of anhydrous THF.

-

Add a small portion of the benzyl chloride solution to the magnesium turnings to initiate the reaction.

-

Once the reaction begins (as evidenced by gentle bubbling and heat evolution), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Dissolve 3-quinuclidinone in 150 mL of anhydrous THF and add this solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: dichloromethane/methanol gradient) to afford pure 3-benzyl-3-hydroxyquinuclidine.

This procedure is based on standard acid-catalyzed dehydration of tertiary alcohols.

| Reagent/Parameter | Quantity/Value | Notes |

| 3-Benzyl-3-hydroxyquinuclidine | 10.0 g (46.0 mmol) | From Step 1 |

| Concentrated Sulfuric Acid | 5 mL | Catalyst |

| Toluene | 100 mL | Solvent |

| Saturated NaHCO3 (aq) | 50 mL | For neutralization |

| Brine | 50 mL | For washing |

| Anhydrous Na2SO4 | - | For drying |

| Reaction Conditions | ||

| Temperature | Reflux | With Dean-Stark trap |

| Reaction Time | 6 hours | |

| Expected Yield | 85-95% | Based on analogous reactions |

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 3-benzyl-3-hydroxyquinuclidine in toluene.

-

Carefully add concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and collect the water that azeotropes off in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-benzylidenequinuclidine.

-

The crude product can be used in the next step without further purification.

This procedure is based on the catalytic hydrogenation of alkenes.

| Reagent/Parameter | Quantity/Value | Notes |

| 3-Benzylidenequinuclidine | 8.0 g (37.5 mmol) | From Step 2 |

| Palladium on Carbon (10%) | 0.8 g | Catalyst |

| Methanol | 150 mL | Solvent |

| Hydrogen Gas | 1 atm (balloon) | Reactant |

| Reaction Conditions | ||

| Temperature | Room Temperature | |

| Reaction Time | 12 hours | |

| Expected Yield | >95% | Typically quantitative |

Procedure:

-

In a round-bottom flask, dissolve 3-benzylidenequinuclidine in methanol.

-

Carefully add 10% palladium on carbon to the solution.

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield pure 3-benzylquinuclidine.

Stage 2: Synthesis of 1,6-Hexamethylene-bis-(3-benzylquinuclidinium) chloride tetrahydrate (Bis-quaternization)

This procedure is adapted from the Menshutkin reaction for the synthesis of bis-quaternary ammonium salts.

| Reagent/Parameter | Quantity/Value | Notes |

| 3-Benzylquinuclidine | 5.0 g (23.2 mmol) | From Stage 1 |

| 1,6-Dichlorohexane | 1.80 g (11.6 mmol) | 0.5 equivalents |

| Acetonitrile (B52724) | 100 mL | Solvent |

| Reaction Conditions | ||

| Temperature | Reflux | |

| Reaction Time | 48-72 hours | |

| Expected Yield | 60-70% | Based on analogous reactions |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-benzylquinuclidine in acetonitrile.

-

Add 1,6-dichlorohexane to the solution.

-

Heat the reaction mixture to reflux and maintain for 48-72 hours.

-

Monitor the reaction for the formation of a precipitate.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold acetonitrile and then with diethyl ether.

-

Dry the solid under vacuum.

-

Recrystallize the crude product from a mixture of ethanol (B145695) and water to obtain pure 1,6-hexamethylene-bis-(3-benzylquinuclidinium) chloride as a crystalline solid. The tetrahydrate form is expected to be obtained upon crystallization from aqueous media.

Visualization of Workflows

Experimental Workflow for the Synthesis of 3-Benzylquinuclidine

Logical Relationship for Bis-quaternization

Characterization

The synthesized intermediate and final product should be characterized using standard analytical techniques to confirm their identity and purity.

| Technique | Expected Observations for 3-Benzylquinuclidine | Expected Observations for Final Product |

| ¹H NMR | Signals corresponding to the benzyl and quinuclidine protons. | Additional signals for the hexamethylene linker protons, and a downfield shift of the protons adjacent to the quaternary nitrogen atoms. |

| ¹³C NMR | Resonances for the carbon atoms of the benzyl and quinuclidine moieties. | Resonances for the hexamethylene linker carbons and a shift in the signals of the quinuclidine carbons upon quaternization. |

| Mass Spec. | Molecular ion peak corresponding to the mass of 3-benzylquinuclidine. | Molecular ion peak corresponding to the dicationic species, or fragment ions resulting from its decomposition. |

| FT-IR | Characteristic C-H and C-N stretching frequencies. | Similar to the intermediate, with potential shifts due to the quaternary ammonium structure. Broad O-H stretch from water of hydration. |

| Melting Point | A sharp melting point for the pure compound. | A distinct melting or decomposition point. |

Conclusion

This technical guide presents a detailed and plausible synthetic route for the preparation of 1,6-hexamethylene-bis-(3-benzylquinuclidinium) chloride tetrahydrate. The proposed methodology is based on well-established organic reactions and provides a solid foundation for the laboratory synthesis of this novel bis-quaternary ammonium compound. The successful synthesis and subsequent biological evaluation of this molecule could provide valuable insights for the development of new therapeutic agents. It is recommended that each step of the proposed synthesis be optimized to achieve the best possible yields and purity.

The Enigmatic Case of Diquine: A Look into a Scarcely Documented Neuromuscular Blocker

Unveiling Diquine: A Chemical and Pharmacological Snapshot

This compound is identified as a synthetic, bis-quaternary quinuclidine (B89598) derivative.[1] This chemical classification places it in a group of compounds that have been investigated for their potential as neuromuscular blockers. The molecular formula for this compound is reported as C34H50Cl2N2·4H2O.[1]

Pharmacologically, this compound is described as a competitive, non-depolarizing muscle relaxant that acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist at the neuromuscular junction.[1] This mechanism of action is characteristic of curare-form drugs, which compete with the endogenous neurotransmitter acetylcholine (ACh) for binding sites on the nAChRs of the motor endplate, thereby preventing muscle depolarization and subsequent contraction. Additionally, it is noted to have ganglioblocking properties, suggesting some activity at nicotinic receptors in autonomic ganglia.[1]

Preclinical Pharmacodynamic Data

The most detailed available information on this compound comes from preclinical studies in various animal models. These findings, summarized below, provide a glimpse into its potency and physiological effects.

Table 1: Summary of Preclinical Pharmacodynamic Effects of this compound

| Animal Model | Dosage (i.v.) | Observed Effects | Duration of Action |

| Urethane-narcotized Cats | 0.1 mg/kg | Decreased muscle contraction amplitude with slight respiratory suppression. | 5 - 10 minutes |

| 0.2 - 0.3 mg/kg | Complete neuromuscular block with strong breathing suppression or apnea. | 5 - 15 minutes | |

| 0.3 mg/kg | Respiratory arrest leading to lethality. | - | |

| up to 75 mg/kg (with artificial breathing) | No lethality, though a significant drop in arterial pressure (80-120mm Hg) was observed. Arterial pressure normalized after 3-4 hours. | - | |

| Mice (15-16g) | 0.5 mg/kg | No observable changes. | - |

| 0.75 mg/kg | Muscle relaxation and ataxia. | Recovery in 7 - 10 minutes | |

| 1 - 1.25 mg/kg | Prolonged relaxation, with some instances of clonic-tonic seizures and death. | - | |

| 1.32 mg/kg | LD50. | - | |

| 2 mg/kg | Absolutely lethal. | - | |

| Non-narcotized Rabbits | 0.05 - 0.06 mg/kg | "Head drop". | Onset after 4 - 9 minutes |

| 0.08 - 0.1 mg/kg | Complete muscle relaxation. | - | |

| 0.15 - 0.2 mg/kg | Respiratory arrest. With artificial ventilation, spontaneous breathing recovered in 3-5 minutes, and muscle relaxation lasted for 15-30 minutes. | - |

Data sourced from Latoxan product information.[1]

Further studies in cats indicated that this compound's effects are potentiated by the competitive neuromuscular blocker Diplacin and antagonized by depolarizing agents like Ditilin and Decamethonium.[1]

Experimental Protocols: A General Overview

While specific, detailed experimental protocols for the studies on this compound are not available, the brief descriptions allow for a reconstruction of the general methodologies likely employed.

In Vivo Neuromuscular Blockade Assessment in Anesthetized Cats

This likely involved the following steps:

-

Anesthesia: Cats were anesthetized with urethane.

-

Nerve Stimulation: The peripheral end of the sciatic nerve was stimulated with single electrical pulses (3 V, 0.1 msec, 0.2 Hz).

-

Muscle Contraction Measurement: The amplitude of the resulting muscle contractions was recorded.

-

Drug Administration: this compound was administered intravenously at various doses.

-

Data Analysis: The decrease in muscle contraction amplitude and its duration were measured to determine the potency and duration of action of this compound. Respiratory effects were also monitored.

The study of neuromuscular synapse lability likely involved varying the frequency of nerve stimulation to assess the drug's effect on the ability of the neuromuscular junction to sustain transmission at high frequencies.[1]

Visualizing the Mechanism of Action and a Glimpse into the History of Synthetic Neuromuscular Blockers

Due to the lack of specific information on this compound's signaling pathways, a generalized diagram illustrating the mechanism of a competitive neuromuscular blocker is provided below.

The development of synthetic neuromuscular blockers has a rich history, beginning with the understanding of the structure-activity relationships of d-tubocurarine, the active component of curare. Early research established that the presence of two quaternary ammonium (B1175870) groups separated by a specific distance was crucial for neuromuscular blocking activity.[2] This led to the synthesis of numerous compounds, including the first clinically used synthetic neuromuscular blocker, gallamine, in 1947.[3]

The exploration of different chemical scaffolds to hold the quaternary ammonium groups at an optimal distance led to the development of two major classes of non-depolarizing neuromuscular blockers: the aminosteroids (e.g., pancuronium) and the benzylisoquinoliniums (e.g., atracurium).[4] The description of this compound as a bis-quaternary quinuclidine derivative indicates that it was part of the broader scientific effort to explore novel, rigid ring systems as the backbone for these pharmacologically active molecules. A 1987 Chinese study, for instance, described the synthesis and neuromuscular-blocking activity of symmetrical bis- and poly-quaternary derivatives of quinuclidine, highlighting that this class of compounds was under investigation for such properties.[5]

Conclusion: An Incomplete History

The available information on this compound is insufficient to construct a detailed historical narrative of its discovery and development. The data suggests that it was a compound of interest for its neuromuscular blocking properties, likely synthesized and screened as part of a broader exploration of quaternary ammonium compounds. However, the lack of publications in major scientific databases, absence from clinical trial registries, and its current availability primarily through a specialized chemical supplier suggest that this compound likely did not progress to widespread clinical use or may have been superseded by agents with more favorable pharmacological profiles. The story of this compound, therefore, remains a footnote in the extensive history of neuromuscular blocker development, a testament to the countless compounds synthesized and studied in the relentless pursuit of safer and more effective anesthetic agents.

References

- 1. latoxan.com [latoxan.com]

- 2. A History of Neuromuscular Block and Its Antagonism | Anesthesia Key [aneskey.com]

- 3. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. [Studies on the synthesis and neuromuscular-blocking activity of symmetrical bis-and poly-quaternary derivatives of quinuclidine and tropine] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Diquine's Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Diquine, a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist. This compound is recognized as a competitive, anti-depolarizing muscle relaxant, indicating its interaction with nAChRs at the neuromuscular junction. This document outlines detailed experimental protocols for determining its receptor binding affinity, presents a hypothetical dataset for illustrative purposes, and visualizes key experimental and signaling pathways.

Quantitative Binding Affinity of this compound at Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Tissue/Cell Line Source | Radioligand | This compound K_i (nM) [Hypothetical] |

| Muscle-type nAChR | Torpedo marmorata electric organ | [¹²⁵I]α-Bungarotoxin | 15 |

| α4β2 nAChR | HEK293 cells expressing human α4β2 | [³H]Epibatidine | 150 |

| α3β4 nAChR | IMR-32 cells | [³H]Epibatidine | 350 |

| α7 nAChR | Rat hippocampus membranes | [³H]Methyllycaconitine | > 10,000 |

Note: This data is hypothetical and for illustrative purposes only. Actual experimental values may vary.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro receptor binding affinity of this compound.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

a. Receptor Preparation:

-

For Muscle-Type nAChR: Prepare membrane fractions from the electric organ of Torpedo marmorata. Homogenize the tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer and determine the protein concentration.

-

For Neuronal nAChR Subtypes (e.g., α4β2, α3β4): Utilize cell lines such as HEK293 or IMR-32 that stably express the human nAChR subtype of interest. Culture the cells, harvest them, and prepare membrane fractions as described above.

b. Assay Procedure:

-

Incubation Mixture: In a 96-well plate, combine the following in triplicate for each concentration of this compound:

-

Total Binding: Receptor membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [¹²⁵I]α-Bungarotoxin for muscle-type, [³H]Epibatidine for α4β2 and α3β4), and binding buffer.

-

Competition Binding: Receptor membrane preparation, radioligand, and varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

-

Non-specific Binding: Receptor membrane preparation, radioligand, and a saturating concentration of a known unlabeled nAChR ligand (e.g., 10 µM nicotine (B1678760) or carbachol).

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3-0.5% polyethyleneimine to reduce non-specific binding. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.

c. Data Analysis:

-

Calculate the specific binding at each this compound concentration: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the signaling pathway of the nicotinic acetylcholine receptor at the neuromuscular junction and the workflow of the competitive radioligand binding assay.

Caption: Signaling pathway of the nicotinic acetylcholine receptor at the neuromuscular junction.

Caption: Experimental workflow for a competitive radioligand binding assay.

Unraveling the Neuromuscular Blockade: A Technical Guide to Diquine's Interaction with Nicotinic Acetylcholine Receptors

For Immediate Release

This technical guide provides a comprehensive analysis of diquine, a bis-quaternary ammonium (B1175870) compound, and its effects on nicotinic acetylcholine (B1216132) receptors (nAChRs). Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes the available data on this compound's pharmacology, mechanism of action, and experimental background, with a focus on its function as a neuromuscular blocking agent.

Executive Summary

This compound, also known by its synonym Qualidil, is a potent neuromuscular blocking agent. Structurally identified as 3-benzyl-1-[6-(3-benzyl-1-azoniabicyclo[2.2.2]octan-1-yl)hexyl]-1-azoniabicyclo[2.2.2]octane;dichloride (CAS 3563-63-1), its chemical makeup is consistent with non-depolarizing muscle relaxants. Available evidence strongly indicates that this compound acts as a competitive antagonist at nicotinic acetylcholine receptors, particularly at the neuromuscular junction. This guide consolidates the known quantitative effects of this compound from in vivo studies and outlines the experimental methodologies relevant to its characterization.

Quantitative Pharmacological Data

The available quantitative data for this compound primarily stems from in vivo animal and human studies. These findings highlight its potency in inducing muscle relaxation and its effects on the autonomic nervous system. The data is summarized in the tables below for clarity and comparative analysis.

Table 1: In Vivo Effects of this compound in Animal Models

| Species | Administration Route | Dosage (mg/kg) | Observed Effect | Duration of Effect |

| Cat (urethane narcotized) | Intravenous (i.v.) | 0.1 | Decreased muscle contraction amplitude, slight breathing suppression | 5-10 min |

| 0.2-0.3 | Complete neuromuscular block, strong breathing suppression or apnea (B1277953) | 5-15 min | ||

| 0.3 | Lethal respiratory arrest (without artificial breathing) | - | ||

| 0.3-0.5 | Stimulation of nictitating membrane (pre-ganglionic stimulation) | - | ||

| 1-2 | Slowed neuronal transmission (two-phase effect) | - | ||

| 3 | Complete parasympathetic ganglia block, 20-40 mmHg drop in arterial pressure | 10-15 min (ganglia block), 10-30 min (hypotension) | ||

| Rabbit (non-narcotized) | Intravenous (i.v.) | 0.05-0.06 | "Head drop" | 4-9 min |

| 0.08-0.1 | Complete muscle relaxation | - | ||

| 0.15-0.2 | Respiratory arrest | - |

Data sourced from Latoxan product information.[1]

Table 2: In Vivo Effects of this compound in Humans

| Administration Route | Dosage (mg/kg) | Observed Effect | Duration of Effect |

| Intravenous (i.v.) | 1 | Muscle relaxation, some breathing suppression | ~10 min |

| 1.2-1.5 | Myorelaxation, apnea in some patients | 15-20 min (myorelaxation), 4-5 min (apnea) | |

| 1.8-2 | Complete muscle relaxation, apnea | 17-20 min (apnea) |

Data sourced from Latoxan product information.[1]

Mechanism of Action at Nicotinic Acetylcholine Receptors

This compound's function as a neuromuscular blocker is attributed to its interaction with nicotinic acetylcholine receptors at the motor endplate of skeletal muscle. As a "competitive curareform drug", it competes with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on these receptors.

The binding of this compound to the nAChR does not elicit the conformational change necessary for ion channel opening. Consequently, it prevents ACh-mediated depolarization of the muscle fiber, leading to muscle relaxation and, at higher doses, paralysis. The antagonism by this compound is reversible, as evidenced by the fact that its effects can be overcome by increasing the concentration of acetylcholine at the synapse, a mechanism facilitated by acetylcholinesterase inhibitors like Proserine (neostigmine).[1]

Experimental Protocols

While specific, detailed experimental protocols for the cited this compound studies are not publicly available, the nature of the reported effects allows for the inference of the methodologies likely employed. The characterization of neuromuscular blocking agents typically involves a combination of in vivo and in vitro preparations.

In Vivo Neuromuscular Junction Assays

These experiments are designed to assess the effect of a substance on muscle contraction in a living animal. A common preparation is the cat or rabbit sciatic nerve-tibialis anterior muscle model.

Methodology:

-

Animal Preparation: The animal is anesthetized, and the sciatic nerve and tibialis anterior muscle of one leg are surgically isolated.

-

Stimulation: The distal end of the sciatic nerve is placed on electrodes connected to a stimulator that delivers electrical pulses of controlled frequency and voltage.

-

Recording: The tendon of the tibialis anterior muscle is attached to a force transducer, which measures the isometric tension of muscle contractions. The output is recorded on a polygraph or digital data acquisition system.

-

Drug Administration: A baseline of muscle twitch height in response to nerve stimulation is established. This compound is then administered intravenously, and the resulting decrease in twitch height is quantified to determine its neuromuscular blocking potency and duration of action.

Potential In Vitro Characterization Methods

To obtain more detailed information on the interaction between this compound and nAChRs, such as binding affinity and electrophysiological effects, the following standard laboratory techniques would be employed.

-

Radioligand Binding Assays: These assays would be used to determine the binding affinity (Ki) of this compound for various nAChR subtypes. This involves incubating membranes from cells expressing a specific nAChR subtype with a radiolabeled ligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) in the presence of varying concentrations of this compound. The ability of this compound to displace the radioligand provides a measure of its binding affinity.

-

Electrophysiology (Two-Electrode Voltage Clamp): This technique, often using Xenopus oocytes expressing specific nAChR subtypes, would be used to characterize the functional effects of this compound. By clamping the membrane potential of the oocyte, the ion flow through the nAChR channels in response to acetylcholine can be measured as a current. The application of this compound in the presence of acetylcholine would allow for the determination of its inhibitory concentration (IC50) and whether it acts as a competitive or non-competitive antagonist.

Signaling Pathways

The primary signaling pathway affected by this compound is the direct ionotropic signaling of the nicotinic acetylcholine receptor at the neuromuscular junction. This is a rapid signaling event mediated by ligand-gated ion channels.

In addition to its effects at the neuromuscular junction, the in vivo data suggests that this compound can also block parasympathetic ganglia. This indicates that it may also act as an antagonist at neuronal nAChR subtypes found in autonomic ganglia. The blockade of these receptors would interrupt ganglionic transmission, leading to the observed effects on the nictitating membrane and blood pressure.

Conclusion and Future Directions

This compound is a potent, competitive antagonist of nicotinic acetylcholine receptors, with its primary clinical and pharmacological effect being neuromuscular blockade. The in vivo data provides a clear picture of its muscle relaxant properties. However, a more detailed, modern characterization is warranted. Future research should focus on:

-

Subtype Selectivity: Determining the binding affinities and functional effects of this compound on a wide range of neuronal and muscle nAChR subtypes to build a comprehensive selectivity profile.

-

Electrophysiological Characterization: Detailed patch-clamp studies to elucidate the kinetics of this compound's interaction with the nAChR ion channel, such as open-channel block or effects on desensitization.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs to understand the molecular determinants of its potency and to potentially develop more selective compounds.

This technical guide serves as a foundational document on the effects of this compound on nicotinic acetylcholine receptors, summarizing the current state of knowledge and providing a roadmap for future investigations.

References

Early-Stage Research on Diquine and Quinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1] These compounds have shown promise in a range of therapeutic areas, including oncology, neuroprotection, and infectious and inflammatory diseases.[1] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of quinoline derivatives, with a focus on quantitative data, experimental protocols, and the elucidation of key signaling pathways. A specific focus will be given to the compound Diquine, a bis-quaternary quinuclidine (B89598) derivative, which acts as a nicotinic cholinoreceptor antagonist at the neuromuscular junction and a curare-like ganglioblocker.[2] While extensive research exists for the broader class of quinoline derivatives, this guide will synthesize the available early-stage research, including that of the specific compound this compound.

Synthesis of Quinoline Derivatives

The synthesis of the quinoline core can be achieved through several established and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.[1]

Classical Synthetic Routes

Two of the most common methods for synthesizing the 2,4-dihydroxyquinoline core are the Conrad-Limpach synthesis and the Camps cyclization.[1]

-

Conrad-Limpach Synthesis : This method involves the condensation of anilines with β-ketoesters, which proceeds through the formation of a Schiff base, followed by thermal cyclization to yield the 4-hydroxyquinoline (B1666331) product.[1]

-

Camps Cyclization : This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to form 2- and 4-hydroxyquinolines.[1] The regioselectivity of the cyclization is influenced by the reaction conditions.[1]

Modern Synthetic Approaches

-

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to significantly accelerate the synthesis of 2,4-dihydroxyquinoline derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods.[1] This approach is also considered a greener alternative due to its energy efficiency.[1]

-

Polyphosphoric Acid (PPA)-Mediated Cyclization : This is a one-step protocol for the synthesis of specific 2,4-dihydroxyquinoline derivatives.[3]

Experimental Protocols for Synthesis

Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxyquinolines [3]

This protocol describes a general two-step procedure for the synthesis of 4-hydroxyquinolines from anilines and β-ketoesters.[3]

-

Step 1: Formation of the Enamine Intermediate

-

In a round-bottom flask, combine the substituted aniline (B41778) (1.0 eq) and the β-ketoester (1.0 eq). The reaction can be performed neat or in a suitable solvent such as ethanol (B145695).

-

Stir the mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the formation of the enamine is complete, the solvent (if used) can be removed under reduced pressure. The intermediate is often a viscous oil and may be used in the next step without further purification.

-

-

Step 2: Cyclization

-

Add the enamine intermediate to a high-boiling point, inert solvent (e.g., mineral oil, diphenyl ether).

-

Heat the mixture to approximately 250°C.

-

Maintain this temperature for the time required for the cyclization to complete, as monitored by TLC.

-

Cool the reaction mixture to room temperature, which should cause the 4-hydroxyquinoline product to precipitate.

-

Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

-

Protocol 2: PPA-Mediated Cyclization [3]

This one-step protocol provides a method for the synthesis of a specific 2,4-dihydroxyquinoline derivative.[3]

-

In a reaction vessel, add 1 part by weight of the methyl ester of (2,3-dimethylphenyl) malonic acid amide to 10 parts by volume of polyphosphoric acid.

-

Heat the mixture with stirring to 130°C.

-

Maintain the reaction at this temperature for 2 hours.

-

After cooling to room temperature, carefully pour the reaction mixture into ice water with vigorous stirring to precipitate the product.

-

Neutralize the slurry with an aqueous solution of sodium bicarbonate.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals thoroughly with water.

-

Dry the product under reduced pressure.

Characterization of Synthesized Derivatives [3]

The synthesized 2,4-dihydroxyquinoline derivatives can be characterized by standard analytical techniques:

-

Melting Point : Determination of the melting point range.[3]

-

NMR Spectroscopy (¹H and ¹³C) : To confirm the chemical structure.[3]

-

Mass Spectrometry : To determine the molecular weight.[3]

-

Infrared (IR) Spectroscopy : To identify functional groups.[3]

Biological Activities and Quantitative Data

Derivatives of quinoline have demonstrated a broad spectrum of pharmacological activities.[1]

This compound: Neuromuscular Blocking Activity

This compound is a curare-form competitive anti-depolarizing muscle relaxant.[2] It is used for muscle relaxation and controlled breathing under narcosis during surgical operations and can be used for tracheal intubation.[2]

| Organism | Dosage (i.v.) | Effect | Duration |

| Cats (urethane narcotized) | 0.1 mg/kg | Decreased muscle contraction amplitude, slight breathing suppression.[2] | 5-10 min[2] |

| 0.2-0.3 mg/kg | Complete neuromuscular block, strong breathing suppression or apnea.[2] | 5-15 min[2] | |

| 0.3 mg/kg | Respiratory arrest, lethal without artificial breathing.[2] | - | |

| Humans | 1.8-2 mg/kg | Complete muscle relaxation and apnea.[2] | 17-20 min (apnea)[2] |

| 2 mg/kg | Onset of muscle relaxation in 1.5-2 min, complete relaxation in 2.5-4 min.[2] | Spontaneous breathing restores, but muscle relaxation continues for 15-20 min. Full recovery in 25-30 min.[2] |

Anticancer Activity of Quinoline Derivatives

Certain dihydroquinoline derivatives have been identified as potential anticancer agents.[4] The cytotoxic activity of selected 1,4-dihydropyridine (B1200194) derivatives, a related class of compounds, against various human cancer cell lines is presented as IC₅₀ values.[5]

| Compound | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) |

| Derivative 1 | 15.2 µM | 20.5 µM | 18.9 µM |

| Derivative 2 | 10.8 µM | 14.3 µM | 12.1 µM |

| Doxorubicin (Control) | 0.8 µM | 1.1 µM | 0.9 µM |

| Note: The data in this table is representative of dihydropyridine (B1217469) derivatives and is included to illustrate the anticancer potential within the broader class of quinoline-related heterocycles, as specific IC₅₀ values for this compound derivatives were not available in the search results. |

Antifungal Activity of Quinoline Derivatives

A series of 3,4-dihydro-2(1H)-quinolinone derivatives containing a butenediamide fragment have been synthesized and evaluated for their antifungal activity.[6]

| Compound | Candida albicans (MIC) | Fluconazole (MIC) | Polyoxin (B77205) B (MIC) |

| 2b | 2 µg/mL | - | - |

| 2d | 2 µg/mL | - | - |

| 2e | 2 µg/mL | - | - |

| 2l | 2 µg/mL | - | - |

| 2n | 4 µg/mL | - | - |

| Several synthesized compounds showed better antifungal activity against C. albicans than polyoxin B and were comparable to fluconazole.[6] |

Mechanisms of Action and Signaling Pathways

The biological effects of quinoline derivatives are often mediated through the modulation of key intracellular signaling pathways.[1]

This compound: Nicotinic Cholinoreceptor Antagonism

This compound functions as a nicotinic cholinoreceptor antagonist at the neuromuscular junction.[2] This competitive antagonism prevents acetylcholine (B1216132) from binding to its receptors, leading to muscle relaxation.[2] At higher doses, it also blocks parasympathetic ganglia.[2]

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation.[1] Several quinoline derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other target genes.[1] This inhibition can occur at various points in the pathway, including the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB.[1]

Experimental Protocols for Biological Assays

Protocol 3: MTT Cell Viability Assay[7]

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Materials :

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

-

Procedure :

-

Cell Seeding : Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment : Replace the existing medium with 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).[7]

-

Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[7]

-

MTT Addition : After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[7]

-

Formazan (B1609692) Solubilization : Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[5]

-

Protocol 4: NF-κB Luciferase Reporter Assay[1]

This assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.

-

Materials :

-

HEK293T cells

-

Appropriate cell culture media

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Test compounds (quinoline derivatives)

-

NF-κB activator (e.g., TNF-α)

-

Luciferase assay reagent

-

-

Procedure :

-

Cell Culture and Transfection : Culture HEK293T cells in appropriate media and transiently transfect them with an NF-κB luciferase reporter plasmid and a control plasmid.[1]

-

Treatment : After 24 hours, pre-treat the cells with various concentrations of the 2,4-dihydroxyquinoline derivative for 1 hour.[1]

-

Stimulation : Stimulate the cells with an NF-κB activator (e.g., TNF-α).[1]

-

Lysis and Luciferase Assay : After a suitable incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

Data Analysis : Normalize the NF-κB luciferase activity to the control (Renilla) luciferase activity. The results are typically expressed as a percentage of the activity observed in stimulated cells without the test compound.

-

Conclusion

2,4-Dihydroxyquinoline and its derivatives represent a versatile and promising class of compounds in medicinal chemistry.[1] Their diverse biological activities, coupled with accessible synthetic routes, make them attractive candidates for further drug development.[1] The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in this field.[1] this compound, a specific quinoline derivative, demonstrates potent neuromuscular blocking activity, highlighting the specialized functions that can be achieved through modification of the core quinoline structure.[2] Further research into the synthesis and biological evaluation of novel this compound and other quinoline derivatives is warranted to explore their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. latoxan.com [latoxan.com]

- 3. benchchem.com [benchchem.com]

- 4. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of Bis-Quaternary Quinuclidine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Bis-quaternary quinuclidine (B89598) derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities, making them promising candidates for therapeutic development. This technical guide provides an in-depth analysis of their antimicrobial, anticholinesterase, and squalene (B77637) synthase inhibitory properties, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action and experimental workflows.

Core Biological Activities and Structure-Activity Relationships

Bis-quaternary quinuclidine derivatives are characterized by a core quinuclidine scaffold, a bicyclic amine, with two quaternary ammonium (B1175870) groups. The nature of the substituents on the quinuclidine ring, the length and composition of the linker connecting the two quaternary nitrogens, and the identity of the alkyl chains on the quaternary nitrogens all play a crucial role in determining the biological activity.[1][2]

Antimicrobial Activity

These compounds exhibit potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1] Their primary mechanism of action involves the electrostatic interaction between the positively charged quaternary ammonium centers and the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and teichoic acids.[3] This interaction leads to the disruption of the membrane's integrity, causing leakage of intracellular contents and ultimately cell death.[1]

The structure-activity relationship (SAR) studies have revealed that the antimicrobial potency is significantly influenced by the following factors:

-

Alkyl Chain Length: Optimal activity is often observed with alkyl chains of a specific length, which enhances the compound's ability to penetrate the bacterial membrane.[1]

-

Linker Length and Flexibility: The distance and conformational freedom between the two quaternary nitrogen atoms, dictated by the linker, are critical for effective interaction with the bacterial membrane.[1]

Some bis-quaternary quinuclidine derivatives have also demonstrated the ability to inhibit biofilm formation, a key virulence factor in many chronic infections.[1]

Anticholinesterase Activity

Certain bis-quaternary quinuclidine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2] This inhibitory activity makes them potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.[2]

The inhibitory potency is dependent on the specific substitutions on the quinuclidine ring and the nature of the linker connecting the two quaternary centers.[2] For instance, derivatives with a C10 alkyl linker have shown high potency for both AChE and BChE inhibition.[2]

Squalene Synthase Inhibition

A distinct class of bis-quaternary quinuclidine derivatives has been shown to inhibit squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[4][5] By blocking this enzyme, these compounds can lower cholesterol levels, offering a potential therapeutic strategy for hypercholesterolemia. The in vitro and in vivo efficacy of these inhibitors is influenced by the nature of the biaryl substituent at the 3-position of the quinuclidine ring and the lipophilicity of the linking group.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of representative bis-quaternary quinuclidine derivatives.

Table 1: Antimicrobial Activity of Bis-Quaternary Quinuclidine Derivatives

| Compound | Target Organism | MIC (µM) | Reference |

| 2(QC16)6 | Staphylococcus aureus ATCC 33591 (MRSA) | 5 | [1] |

| 2(QC16)6 | Escherichia coli ATCC 25922 | 19 | [1] |

| 2(QC16)3 | Listeria monocytogenes | - (High biofilm inhibition) | [1] |

MIC: Minimum Inhibitory Concentration

Table 2: Anticholinesterase Activity of Bis-Quaternary Quinuclidine Derivatives

| Compound | Target Enzyme | Ki (µM) | Reference |

| 1,1′-(decano)bis(3-hydroxyquinuclidinium bromide) (7) | Acetylcholinesterase (AChE) | 0.26 - 156.2 (range for series) | [2] |

| 1,1′-(decano)bis(3-hydroxyiminoquinuclidinium bromide) (14) | Butyrylcholinesterase (BChE) | 0.26 - 156.2 (range for series) | [2] |

Ki: Inhibition Constant

Table 3: Squalene Synthase Inhibitory Activity of a Quinuclidine Derivative

| Compound | Target Enzyme | IC50 (nM) | Reference |

| 3-(biphenyl-4-yl)-3-hydroxyquinuclidine (2) | Rat microsomal SQS | 16 | [4] |

| 3-[4-(pyrid-4-yl)phenyl]-3-hydroxyquinuclidine (39) | Rat microsomal SQS | 161 | [4] |

IC50: Half-maximal Inhibitory Concentration; SQS: Squalene Synthase

Experimental Protocols

Synthesis of Bis-Quaternary Quinuclidine Derivatives

A general method for the synthesis of bis-quaternary quinuclidine derivatives involves the Menshutkin reaction.[6]

Materials:

-

Appropriate 3-substituted quinuclidine

-

1,8-dibromooctane or 1,10-dibromodecane

-

Dry methanol (B129727) or acetone[2]

Procedure:

-

Dissolve the 3-substituted quinuclidine in dry methanol.

-

Add the appropriate dibromoalkane (e.g., 1,10-dibromodecane) to the solution.

-

Reflux the reaction mixture for a specified period.

-

Cool the reaction mixture to allow for the precipitation of the bis-quaternary quinuclidine derivative.

-

Collect the solid product by filtration and wash with a suitable solvent.

-

Dry the product under vacuum.

-

Confirm the structure of the synthesized compound using analytical methods such as 1H NMR and 13C NMR.[2]

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity is typically determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Mueller-Hinton broth (MHB) or other suitable bacterial growth medium

-

Bacterial strains

-

Bis-quaternary quinuclidine derivatives

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the growth medium in a 96-well plate.

-

Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL).

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure cholinesterase activity and the inhibitory potential of compounds.[7]

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compounds

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Prepare solutions of the enzyme, substrate, and DTNB in the phosphate buffer.

-

Add the enzyme solution to the wells of a 96-well plate.

-

Add different concentrations of the test compound to the wells. A control well with no inhibitor is also prepared.

-

Pre-incubate the enzyme and inhibitor for a specific time.

-

Initiate the reaction by adding a mixture of ATCI and DTNB.

-

The hydrolysis of ATCI by the cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is proportional to the enzyme activity. The inhibition constant (Ki) can be calculated from the reaction rates at different inhibitor concentrations.

Squalene Synthase Inhibition Assay

The activity of squalene synthase and its inhibition can be measured using a radiometric or colorimetric assay.[8][9]

Materials:

-

Rat liver microsomes (as a source of squalene synthase)

-

[14C]Farnesyl pyrophosphate (FPP) as the substrate

-

NADPH

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Test compounds

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and rat liver microsomes.

-

Add different concentrations of the test compound to the reaction mixture.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding [14C]FPP.

-

Incubate the reaction for a specific time at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., a strong base).

-

Extract the labeled squalene product using an organic solvent (e.g., hexane).

-

Measure the radioactivity of the extracted squalene using a scintillation counter.

-